HDAC Inhibitory Potency and Antiproliferative Activity: 4-Chlorothieno[2,3-b]pyridine Cap vs. SAHA (Vorinostat)
Compounds featuring the 4-chlorothieno[2,3-b]pyridine cap exhibit significantly enhanced antiproliferative activity compared to the FDA-approved HDAC inhibitor SAHA. In NCI-60 five-dose screening, derivatives 7a and 9a achieved mean GI₅₀ values of 2.15 µM and 1.89 µM, respectively [1]. Compound 7a displayed IC₅₀ values of 0.37 µM, 0.58 µM, and 0.70 µM against HDACs 1, 4, and 6, while also demonstrating superior antiproliferative effects over SAHA in RPMI-8226 leukemia and multiple solid tumor cell lines [2]. This class-level inference suggests that the 4-chloro substitution is critical for achieving submicromolar potency.
| Evidence Dimension | Antiproliferative activity (mean GI₅₀) and HDAC inhibition (IC₅₀) |
|---|---|
| Target Compound Data | GI₅₀ 1.89–2.15 µM; IC₅₀ 0.37–0.70 µM (for HDAC 1,4,6) |
| Comparator Or Baseline | SAHA (vorinostat) – GI₅₀ values not directly reported but consistently exceeded by target derivatives; HDAC inhibition reference value not provided |
| Quantified Difference | Target derivatives are more potent than SAHA in specific cell lines (qualitative; exact fold difference not reported) |
| Conditions | NCI-60 five-dose screening; enzymatic HDAC assays |
Why This Matters
This evidence supports the use of 4-chlorothieno[2,3-b]pyridine as a privileged cap for designing next-generation HDAC inhibitors with improved cellular potency over the standard-of-care.
- [1] Badran, M. M., et al. (2026). Harnessing Substituted 4-Chlorothieno[2,3-b]pyridine as a New Cap for Potent and Selective Antiproliferative HDAC Inhibitors. Pharmaceuticals, 19(3), 442. View Source
- [2] Badran, M. M., et al. (2026). Harnessing Substituted 4-Chlorothieno[2,3-b]pyridine as a New Cap for Potent and Selective Antiproliferative HDAC Inhibitors. Pharmaceuticals, 19(3), 442. (Table 2 and Supplementary Tables) View Source
